N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine
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Overview
Description
“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine” is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine” typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Ethoxyethyl Group: The ethoxyethyl group is introduced through an alkylation reaction. This involves reacting the Fmoc-protected glycine with an appropriate ethoxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine” can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Alkyl halides or other electrophiles can be used for substitution reactions under basic conditions.
Major Products Formed
Deprotection: The major product is the free amino acid with the Fmoc group removed.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine” has several applications in scientific research:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins.
Bioconjugation: It can be used to modify biomolecules for various applications in biochemistry and molecular biology.
Medicinal Chemistry: The compound may be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of “N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine” depends on its specific application:
Peptide Synthesis: The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions.
Bioconjugation: The compound can react with other biomolecules to form stable conjugates, facilitating various biochemical assays and studies.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glycine: Similar to “N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine” but without the ethoxyethyl group.
Fmoc-Amino Acids: Other amino acids protected with the Fmoc group, such as Fmoc-alanine or Fmoc-lysine.
Uniqueness
“this compound” is unique due to the presence of both the Fmoc protecting group and the ethoxyethyl group, which may confer specific properties and reactivity compared to other Fmoc-protected amino acids.
Properties
IUPAC Name |
2-[2-ethoxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-2-26-12-11-22(13-20(23)24)21(25)27-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,2,11-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINTXMVVTWKURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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